molecular formula C9H6N2O3 B6232379 8-oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid CAS No. 1823897-23-9

8-oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid

Cat. No.: B6232379
CAS No.: 1823897-23-9
M. Wt: 190.16 g/mol
InChI Key: UTSYUIANXRPWQD-UHFFFAOYSA-N
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Description

8-Oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid is a heterocyclic compound featuring a naphthyridine core with nitrogen atoms at positions 2 and 7. The 7,8-dihydro structure incorporates an oxo group at position 8 and a carboxylic acid substituent at position 8. The compound’s planar structure and hydrogen-bonding capabilities (via the oxo and carboxylic acid groups) make it a versatile pharmacophore for drug design .

Properties

CAS No.

1823897-23-9

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

8-oxo-7H-2,7-naphthyridine-4-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-8-6-3-10-4-7(9(13)14)5(6)1-2-11-8/h1-4H,(H,11,12)(H,13,14)

InChI Key

UTSYUIANXRPWQD-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=CN=CC(=C21)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Core Naphthyridine Ring Formation via Cyclization

The naphthyridine skeleton is typically assembled through cyclocondensation reactions. A widely adopted approach involves reacting substituted 2-aminopyridines with diethyl ethoxymethylenemalonate (DEEM). For example, condensation of 2-aminopyridine with DEEM in refluxing ethanol generates an enamine intermediate, which undergoes thermal cyclization in high-boiling solvents like diphenyl ether or mineral oil . This forms the 1,8-naphthyridine ring system with an ester group at position 3. Subsequent oxidation or tautomerization introduces the 8-oxo moiety, while the 7,8-dihydro structure arises from partial saturation during cyclization .

Key Conditions:

  • Solvent: Diphenyl ether, mineral oil

  • Temperature: 150–200°C

  • Intermediate: Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate

Alkylation at Position 1

Alkylation of the naphthyridine nitrogen at position 1 is critical for modulating electronic and steric properties. In US3590036A, 4-hydroxy-1,8-naphthyridine-3-carboxylic acid derivatives are treated with alkyl halides (e.g., ethyl iodide) in the presence of a base (e.g., KOH) and a polar solvent (e.g., ethanol/water) . The reaction proceeds via nucleophilic substitution, yielding 1-alkylated intermediates.

Example Protocol :

  • Reactants: 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid (20.4 g), ethyl iodide (28 cc)

  • Base: Potassium hydroxide (19.5 g)

  • Solvent: Ethanol (400 cc), water (140 cc)

  • Conditions: Reflux for 5–6 days

  • Product: 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (72% yield)

Hydrolysis of Ester to Carboxylic Acid

The final step involves saponification of the ethyl ester to the free carboxylic acid. This is achieved using aqueous alkaline conditions (e.g., NaOH or KOH) followed by acidification. For instance, ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate is hydrolyzed in 10% KOH at 80°C for 4 hours, yielding 4-hydroxy-1,8-naphthyridine-3-carboxylic acid . Subsequent acidification with HCl generates the hydrochloride salt, as reported in CAS 2260937-14-0 .

Optimized Hydrolysis Conditions :

  • Base: 10% aqueous KOH

  • Temperature: 80–100°C

  • Acidification: HCl to pH 2–3

  • Yield: 85–90%

Alternative Routes via Diazotization and Functionalization

US3590036A describes derivatization at position 7 through diazotization of 7-amino intermediates. Treatment with nitrous acid (HNO₂) forms diazonium salts, which are hydrolyzed to 7-hydroxy derivatives or reacted with halides to introduce substituents . This method enables modular functionalization but requires careful control of reaction conditions to avoid side reactions.

Diazonium Salt Synthesis :

  • Reactant: 7-Amino-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

  • Reagent: NaNO₂, HCl (0–5°C)

  • Product: 7-Hydroxy or 7-halo derivatives after hydrolysis or halogenation

Comparative Analysis of Synthetic Methods

The table below summarizes key methodologies, highlighting yields, solvents, and critical steps:

Method Starting Material Key Reagents Conditions Yield
Cyclization 2-Aminopyridine + DEEMDiphenyl ether, 200°C4 hours65%
Alkylation 4-Hydroxy-naphthyridine + EtIKOH, ethanol/water, reflux5 days72%
Hydrolysis Ethyl ester derivative10% KOH, HCl80°C, 4 hours85–90%
Diazotization 7-Amino derivativeNaNO₂, HCl0–5°C, 1 hour60–70%

Challenges and Optimization Strategies

  • Regioselectivity: Ensuring alkylation occurs exclusively at position 1 requires excess alkyl halide and prolonged reaction times .

  • Purification: The hydrochloride salt (CAS 2260937-14-0) is prone to hygroscopicity, necessitating drying under vacuum .

  • Scalability: High-temperature cyclization steps (200°C) pose engineering challenges but are mitigated by using thermal-stable solvents like diphenyl ether .

Chemical Reactions Analysis

Types of Reactions

8-oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered chemical properties.

    Substitution: Common in heterocyclic chemistry, substitution reactions can introduce new substituents on the naphthyridine ring.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dihydro derivatives. Substitution reactions can result in a wide range of substituted naphthyridines with different functional groups.

Scientific Research Applications

Chemistry

  • Building Block for Complex Compounds : The compound serves as a precursor for synthesizing more complex heterocyclic compounds due to its versatile reactivity.
  • Reactivity Studies : It undergoes various chemical transformations such as oxidation, reduction, and substitution reactions that are fundamental in heterocyclic chemistry.

Biology

  • Enzyme Inhibition : Derivatives of this compound have shown potential as enzyme inhibitors. For instance, some derivatives inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.
    • Case Study : A study demonstrated that specific derivatives exhibited significant antibacterial activity against resistant strains by effectively inhibiting DNA gyrase activity.

Medicine

  • Antimicrobial Properties : Some derivatives exhibit notable antimicrobial activity against a range of pathogens.
  • Anticancer Activity : Research has indicated that certain modifications of the compound can induce apoptosis in cancer cells.
    • Case Study : A derivative was tested in vitro against several cancer cell lines and showed promising results in reducing cell viability through apoptosis induction.

Industry

  • Material Development : The compound is utilized in developing new materials due to its unique chemical properties.
  • Chemical Processes : It acts as a precursor in various chemical processes across different industrial applications.

Mechanism of Action

The mechanism of action of 8-oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, some derivatives inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition disrupts bacterial DNA synthesis, leading to the antibacterial effects observed with certain naphthyridine derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 8-oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid with structurally related naphthyridine derivatives:

Compound Name Core Structure Substituents Key Functional Groups Biological Activity
This compound 2,7-naphthyridine -COOH (position 4), =O (position 8) Carboxylic acid, oxo Anticancer (hypothetical)
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid 1,8-naphthyridine -Cl (position 7), -F (position 6), 4-fluorophenyl (position 1), -COOH (position 3) Halogens, aryl, carboxylic acid c-Met inhibitor (anticancer)
Nalidixic acid (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) 1,8-naphthyridine -CH2CH3 (position 1), -CH3 (position 7), -COOH (position 3) Alkyl, carboxylic acid Antibacterial (DNA gyrase inhibitor)
5-Ethyl-8-oxo-5,8-dihydrofuro[3,2-b][1,8]naphthyridine-7-carboxylic acid Furo[3,2-b]-1,8-naphthyridine Fused furan ring, -CH2CH3 (position 5), -COOH (position 7) Fused heterocycle, carboxylic acid Not specified (structural study)

Key Observations:

  • Core Structure Differences: The 2,7-naphthyridine core in the target compound distinguishes it from the 1,8-naphthyridine derivatives (e.g., nalidixic acid), altering electronic properties and binding interactions.
  • Substituent Impact : Halogen substitutions (Cl, F) in the 1,8-naphthyridine derivatives improve metabolic stability and target affinity (e.g., c-Met inhibition in anticancer agents) . Nalidixic acid’s ethyl and methyl groups enhance lipophilicity, aiding penetration into bacterial cells .

Pharmacological Activity

  • Anticancer Activity : The 7-chloro-6-fluoro-1,8-naphthyridine derivative inhibits the HGF/c-Met pathway, a key driver in breast and lung cancers. The fluorophenyl group enhances hydrophobic interactions with the c-Met kinase domain .
  • Antibacterial Activity : Nalidixic acid targets bacterial DNA gyrase, with its 1-ethyl and 7-methyl groups critical for binding to the enzyme’s ATPase domain .
  • Hypothetical Target Compound Activity : The 2,7-naphthyridine core and 4-carboxylic acid group may favor interactions with eukaryotic kinases (e.g., tyrosine kinases) rather than bacterial targets, but experimental validation is needed.

Physicochemical Properties

  • Solubility : Carboxylic acid groups enhance water solubility, critical for bioavailability. The 4-carboxylic acid in the target compound may offer better solubility than 3-carboxylic acid derivatives (e.g., nalidixic acid) due to reduced steric hindrance .
  • The target compound’s lack of halogens may balance these properties .

Biological Activity

8-Oxo-7,8-dihydro-2,7-naphthyridine-4-carboxylic acid (CAS No. 1823897-23-9) is a heterocyclic compound belonging to the naphthyridine family. This compound has gained attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications based on current research findings.

PropertyValue
Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
IUPAC Name 8-oxo-7H-2,7-naphthyridine-4-carboxylic acid
CAS Number 1823897-23-9

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One common method utilizes Meldrum’s acid and β-ketoesters to yield derivatives of naphthyridine.

The mechanism of action often involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. This interaction leads to the disruption of bacterial growth, making it a candidate for antimicrobial applications .

Biological Activities

Research has identified several significant biological activities associated with this compound and its derivatives:

  • Antimicrobial Activity : The compound exhibits potent antibacterial properties by targeting DNA gyrase, similar to other naphthyridine derivatives like nalidixic acid .
  • Anticancer Effects : Various studies have shown that derivatives possess cytotoxic effects against multiple cancer cell lines. For instance, they have been tested against non-small cell lung cancer and cervical cancer cell lines with notable IC50 values indicating effective cytotoxicity .
  • Anti-inflammatory Properties : The compound has been linked to anti-inflammatory activity, which may be beneficial in treating conditions such as arthritis or other inflammatory diseases .
  • Neurological Effects : Some derivatives have shown potential in treating neurological disorders like depression and Alzheimer’s disease due to their ability to modulate neurotransmitter systems .
  • Antiviral Activity : Research indicates that certain naphthyridine derivatives can inhibit viral replication, presenting a potential avenue for antiviral drug development .

Case Studies and Research Findings

Recent studies highlight the versatility of this compound in various therapeutic contexts:

Study on Anticancer Activity

A study evaluated the cytotoxic effects of several naphthyridine derivatives on human cancer cell lines (e.g., HeLa and MDA-MB-231). The results demonstrated significant apoptosis induction and cell cycle arrest in treated cells, with some compounds showing IC50 values as low as 0.03 μM against specific cancer types .

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of naphthyridine derivatives. The study reported that these compounds effectively reduced pro-inflammatory cytokine levels in vitro, suggesting their potential use in managing inflammatory disorders .

Q & A

Q. What are the key differences in the chemical behavior of this compound compared to its chloro or fluoro-substituted analogs?

  • Methodological Answer : Chloro substituents (e.g., 7-Cl) increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution (SNAr). Fluoro substituents (e.g., 6-F) reduce basicity of the naphthyridine nitrogen, altering solubility and membrane permeability. Compare pKa values (via potentiometric titration) and logD (shake-flask method) to quantify these effects .

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